![molecular formula C15H18N6O4 B2692371 (6-Amino-2-morpholin-4-yl-5-nitropyrimidin-4-yl)(2-methoxyphenyl)amine CAS No. 672944-29-5](/img/structure/B2692371.png)
(6-Amino-2-morpholin-4-yl-5-nitropyrimidin-4-yl)(2-methoxyphenyl)amine
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Description
(6-Amino-2-morpholin-4-yl-5-nitropyrimidin-4-yl)(2-methoxyphenyl)amine, also known as AMN082, is a selective agonist of metabotropic glutamate receptor 7 (mGluR7). It was first synthesized in 2002 and has since been extensively studied for its potential therapeutic applications.
Scientific Research Applications
Kinetics and Mechanisms of Reactions with Alicyclic Amines
Research into the kinetics and mechanisms of reactions involving similar nitropyrimidine compounds with alicyclic amines offers insights into their potential applications in the synthesis of organic compounds. These studies reveal the complexities of reactions involving nitropyrimidines, suggesting their utility in synthesizing compounds with specific reaction profiles for industrial and research purposes (E. Castro et al., 2001).
Molecular and Supramolecular Structures
Investigations into the molecular and supramolecular structures of symmetrically disubstituted aminopyrimidines, including those with nitroso substituents, illuminate their applications in developing novel materials with unique electronic and structural properties. These compounds display extensive charge-assisted hydrogen bonding, indicating potential applications in molecular electronics and materials science (A. Quesada et al., 2004).
Antimicrobial and Analgesic Activities
The synthesis of pyrimidine derivatives linked to morpholine and their screening for antimicrobial and analgesic activities highlight the potential medicinal applications of these compounds. Certain derivatives have shown promising activities, suggesting their importance in the development of new pharmaceuticals (A. Abu‐Hashem et al., 2011).
Synthesis of Biologically Active Compounds
The role of morpholinyl-pyrimidines as intermediates in the synthesis of biologically active compounds, including anticancer drugs, underlines the importance of these compounds in medicinal chemistry. The methodology for synthesizing derivatives with potential biological activities is crucial for the development of new therapeutic agents (Linxiao Wang et al., 2016).
properties
IUPAC Name |
4-N-(2-methoxyphenyl)-2-morpholin-4-yl-5-nitropyrimidine-4,6-diamine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N6O4/c1-24-11-5-3-2-4-10(11)17-14-12(21(22)23)13(16)18-15(19-14)20-6-8-25-9-7-20/h2-5H,6-9H2,1H3,(H3,16,17,18,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ITZURTNZEDLAEW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC2=NC(=NC(=C2[N+](=O)[O-])N)N3CCOCC3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N6O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N4-(2-methoxyphenyl)-2-morpholino-5-nitropyrimidine-4,6-diamine |
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